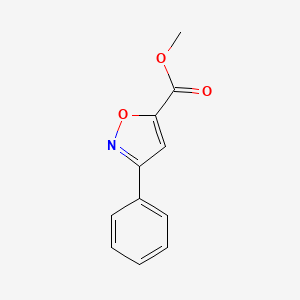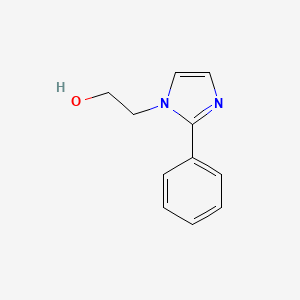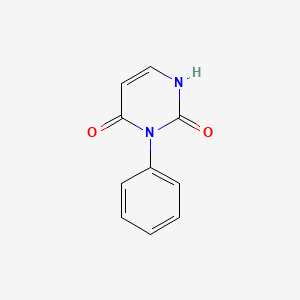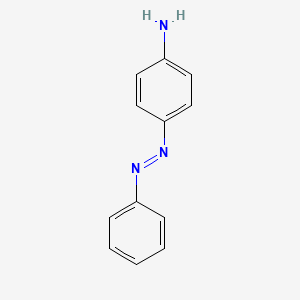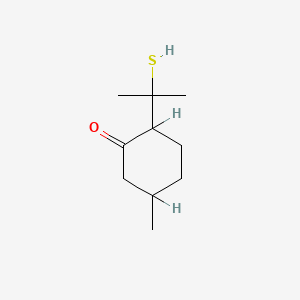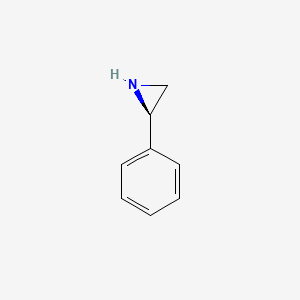
(S)-2-Phenylaziridine
Übersicht
Beschreibung
(S)-2-Phenylaziridine is a chiral aziridine derivative characterized by a three-membered ring containing one nitrogen atom and a phenyl group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-Phenylaziridine can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylethylamine with a halogenating agent, such as bromine or chlorine, to form the corresponding halide. This intermediate is then treated with a base, such as sodium hydroxide or potassium tert-butoxide, to induce cyclization and form the aziridine ring.
Another method involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, the Sharpless asymmetric aminohydroxylation reaction can be employed to introduce the aziridine ring with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability. The choice of reagents, solvents, and reaction parameters is carefully controlled to minimize by-products and maximize the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of this compound can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenylaziridine has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-Phenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Phenylaziridine can be compared with other aziridine derivatives, such as:
®-2-Phenylaziridine: The enantiomer of this compound, which may exhibit different reactivity and biological activity.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, which can influence their chemical properties and applications.
Aziridines with Different Substituents:
The uniqueness of this compound lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and potential for enantioselective synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

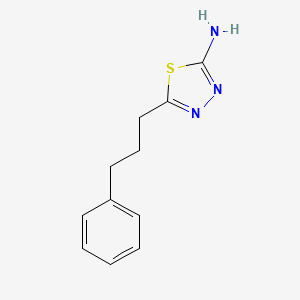
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
